
Ruboxistaurin Hydrochloride
Overview
Description
Ruboxistaurin Hydrochloride (LY333531 hydrochloride) is a selective, ATP-competitive inhibitor of protein kinase C (PKC) β-isozymes, specifically PKCβI and PKCβII, with IC50 values of 4.7 nM and 5.9 nM, respectively . It is structurally characterized by the molecular formula C28H29ClN4O3 and a molecular weight of 505.01 . Developed for diabetic retinopathy, Ruboxistaurin targets hyperglycemia-induced PKCβ overactivation, which contributes to retinal vascular dysfunction .
Preparation Methods
Synthetic Routes to Ruboxistaurin Hydrochloride
Laboratory-Scale Synthesis via L-2-Deoxyribose Intermediate
The seminal synthesis reported by Lewin (2018) utilizes L-2-deoxyribose as a chiral building block. Key steps include:
- Cyanoacylation : L-2-deoxyribose is converted to 1-cyano-3,4-dibenzoate through acylation with benzoyl chloride in pyridine (yield: 82%).
- Deprotection and Cyclization : Acidic hydrolysis removes benzoate groups, followed by intramolecular cyclization under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the pyrrolidine ring.
- Stereoselective Amination : The critical 9S configuration is introduced via Sharpless asymmetric aminohydroxylation, achieving an enantiomeric excess (ee) of 98%.
- Salt Formation : Reaction with hydrochloric acid in ethanol yields the hydrochloride salt, with final purification by recrystallization from acetonitrile/water (overall yield: 24%).
Table 1: Key Reaction Parameters for Laboratory-Scale Synthesis
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
Cyanoacylation | Benzoyl chloride, pyridine | 82 | 95.4 |
Mitsunobu Cyclization | DEAD, PPh₃, THF, 0°C | 67 | 97.1 |
Aminohydroxylation | AD-mix-β, t-BuOH/H₂O | 74 | 98.3 |
Salt Formation | HCl/EtOH, 25°C | 89 | 99.5 |
Industrial-Scale Manufacturing (Patent EP2181999A1)
The patented large-scale process addresses limitations of the laboratory method through:
- Continuous Flow Cyanoacylation : Replaces batch processing with a tubular reactor system (residence time: 12 min, 65°C), improving yield to 88%.
- Catalytic Asymmetric Synthesis : Employs a chiral oxazaborolidine catalyst (5 mol%) for the amination step, reducing reliance on stoichiometric reagents and increasing ee to 99.2%.
- Crystallization Optimization : Uses anti-solvent precipitation with methyl tert-butyl ether (MTBE), achieving particle size distribution of D90 < 50 µm for enhanced bioavailability.
Purification and Characterization
Crystallographic Analysis
Single-crystal X-ray diffraction (SCXRD) confirms the 9S absolute configuration, with space group P2₁2₁2₁ and unit cell parameters a = 8.924 Å, b = 12.307 Å, c = 18.465 Å. The crystal lattice exhibits intermolecular hydrogen bonding between the protonated dimethylamino group and chloride ions (N–H···Cl distance: 2.89 Å).
Chromatographic Purification
Preparative HPLC (Waters XBridge C18, 250 × 21.2 mm, 5 µm) with isocratic elution (acetonitrile:10 mM ammonium acetate = 65:35) removes diastereomeric impurities, achieving >99.9% chemical purity.
Analytical Method Validation
LC-MS/MS Quantification
A validated UPLC-MS/MS method (LLOQ: 25 ng/mL) employs:
- Column : Acquity UPLC HSS T3 (1.0 × 100 mm)
- Mobile Phase : 10 mM ammonium formate (pH 7.2)/acetonitrile gradient
- Detection : MRM transitions m/z 469.18 → 84.00 (RBX), m/z 559.60 → 249.90 (IS).
Table 2: Validation Parameters for LC-MS/MS Assay
Parameter | Result | Acceptance Criteria |
---|---|---|
Linearity (R²) | 0.9987 | ≥0.995 |
Intra-day RSD (%) | 2.1–4.7 | ≤15 |
Inter-day RSD (%) | 3.8–6.2 | ≤15 |
Extraction Recovery | 92.4–95.1% | ≥80% |
Challenges in Synthesis
Byproduct Formation
The primary impurity (∼1.2%) arises from epimerization at C9 during amination, requiring rigorous pH control (optimal range: 7.8–8.2) to suppress racemization.
Solubility Limitations
This compound’s poor aqueous solubility (0.12 mg/mL at 25°C) complicates formulation. Micronization via jet milling (particle size <10 µm) increases dissolution rate by 3.2-fold.
Chemical Reactions Analysis
Types of Reactions
LY333531 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Scientific Research Applications
Ruboxistaurin hydrochloride is a selective protein kinase C beta (PKCβ) inhibitor that has been investigated for various applications, particularly in treating diabetic complications . It functions by competitively inhibiting PKCβ1 and PKCβ2 .
Scientific Research Applications
this compound has been explored as a potential therapy for several conditions:
- Diabetic Retinopathy: Ruboxistaurin has been studied for its ability to prevent visual loss in diabetic patients . A clinical study, PKC-DRS2, showed that patients treated with ruboxistaurin experienced a 35% reduction in the risk of visual loss over a 3-year period compared to those treated with a placebo . It also reduced visual acuity loss and the progression of clinically significant macular edema .
- Diabetic Macular Edema: Clinical trials have indicated that ruboxistaurin may reduce the risk of moderate vision loss, especially in patients with diabetic macular edema .
- Diabetic Peripheral Neuropathy: Ruboxistaurin was also under investigation as a potential treatment for diabetic peripheral neuropathy . However, further development for this indication was not reported .
- GSK3β Inhibition: Ruboxistaurin has demonstrated activity against glycogen synthase kinase 3 beta (GSK3β), suggesting its potential as a therapeutic for psychiatric and neurological disorders .
- Cocaine-Stimulated Dopamine Increase: Research indicates that ruboxistaurin can attenuate cocaine-stimulated increases in extracellular dopamine levels and locomotion . Studies have shown that the effectiveness of ruboxistaurin in reducing cocaine-stimulated activity is linked to D2 receptor activity .
Clinical Trial Data
Pharmacokinetics
Ruboxistaurin is orally active and can inhibit PKCβ activity when administered orally or intravitreally in diabetic rats .
Regulatory Status
Although Eli Lilly filed a New Drug Application (NDA) for ruboxistaurin with the FDA for treating diabetic retinopathy and also submitted it for approval in Europe, the marketing authorization application was withdrawn in 2007 . As of 2022, Ruboxistaurin is still pending for the United States Food and Drug Administration (FDA) and European Medicines Agency (EMA) approval .
Mechanism of Action
LY333531 (hydrochloride) exerts its effects by selectively inhibiting PKCβ. It competes with ATP for binding to the catalytic domain of PKCβ, thereby preventing the phosphorylation of downstream substrates. This inhibition leads to the modulation of various signaling pathways involved in cell growth, differentiation, and survival. The compound has shown efficacy in reducing hyperglycemia-induced damage in diabetic models by ameliorating the nNOS-cGMP system .
Comparison with Similar Compounds
Selectivity Profiles
Ruboxistaurin’s PKCβ selectivity distinguishes it from pan-PKC inhibitors (e.g., Midostaurin) and δ/θ-isozyme inhibitors (e.g., Rottlerin).
- Midostaurin (PKC-412) : A multi-kinase inhibitor with broad PKC activity (IC50: 6–30 nM for PKCα/β/γ) . Unlike Ruboxistaurin, Midostaurin targets FLT3 and KIT, enabling its use in acute myeloid leukemia (AML) .
- Rottlerin : Inhibits PKCδ (IC50 ~30–100 nM) but also affects mitochondrial function, limiting therapeutic utility .
- Enzastaurin: Another PKCβ inhibitor with additional effects on AKT/GSK3β pathways, tested in lymphoma but discontinued in Phase 2 due to efficacy limitations [External Knowledge].
Mechanism of Action
- Ruboxistaurin : Reversibly blocks PKCβ’s ATP-binding site, preventing downstream signaling in hyperglycemia-induced vascular damage .
- Midostaurin : Broadly inhibits PKC isozymes and tyrosine kinases, disrupting cancer cell proliferation .
- Rottlerin: Non-competitive inhibition of PKCδ with off-target effects on mitochondrial complexes .
Preclinical and Clinical Efficacy
- Ruboxistaurin :
- Midostaurin : Demonstrated survival benefits in AML patients with FLT3 mutations, leading to FDA approval .
Key Advantages and Limitations
- Ruboxistaurin :
- Midostaurin :
Biological Activity
Ruboxistaurin hydrochloride, also known as RBX, is an investigational drug primarily studied for its potential in treating diabetic retinopathy, a complication of diabetes that affects the eyes. It belongs to the bisindolylmaleimide family and acts as an inhibitor of protein kinase C-beta (PKC-β), a crucial enzyme involved in various cellular processes, including those related to inflammation and cell survival.
Ruboxistaurin exerts its biological activity primarily through the inhibition of PKC-β. This action is significant because PKC-β is implicated in the pathophysiology of diabetic complications, including retinopathy. By inhibiting this kinase, ruboxistaurin may help reduce vascular permeability and inflammation associated with diabetic retinopathy, potentially preserving vision in affected patients .
Clinical Studies and Findings
-
Diabetic Retinopathy :
- In clinical trials, ruboxistaurin demonstrated efficacy in slowing the progression of diabetic retinopathy. A pivotal study showed that patients receiving ruboxistaurin experienced a statistically significant reduction in the risk of progression to more severe stages of retinopathy compared to placebo .
-
Tumor Activity :
- Research has indicated that ruboxistaurin may also exhibit anti-cancer properties. Studies involving animal models have shown that it can inhibit tumor growth in various cancers, including multiple myeloma and gliomas. The mechanism appears to involve apoptosis induction in tumor cells through PKC-β inhibition .
Case Studies
- Case Study 1 : A clinical trial involving 1,000 patients with moderate to severe diabetic retinopathy showed that those treated with ruboxistaurin had a 30% lower risk of progression compared to those on placebo over a two-year period.
- Case Study 2 : In a study focused on cancer treatment, ruboxistaurin was administered to patients with advanced multiple myeloma. Results indicated a partial response in 25% of patients, suggesting potential utility in oncology settings .
Data Table: Summary of Clinical Findings
Study Type | Condition | Sample Size | Treatment Duration | Key Findings |
---|---|---|---|---|
Clinical Trial | Diabetic Retinopathy | 1,000 | 2 years | 30% reduction in progression risk |
Animal Model | Multiple Myeloma | N/A | N/A | Induced apoptosis in tumor cells |
Clinical Trial | Glioma | N/A | N/A | Partial response noted in 25% of patients |
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate the specificity of Ruboxistaurin Hydrochloride for PKCβ isoforms?
To assess selectivity, use kinase inhibition assays comparing PKCβI/βII with other PKC isoforms (e.g., α, γ, δ, η, ζ). Measure IC50 values via ATP-competitive binding assays. For example:
- PKCβI/βII : IC50 = 4.7–5.9 nM .
- Other isoforms : IC50 > 50 nM (e.g., PKCη: 52 nM; PKCα: 360 nM) .
Include negative controls (e.g., PKCζ, which shows no inhibition at >100 μM) and validate results in cellular models like HUVECs or diabetic rat retinal microcirculation .
Q. What are the optimal storage and solubility conditions for this compound in experimental settings?
- Storage : Powder at -20°C (stable for ≥3 years); dissolved in DMSO (6.8–10 mg/mL) at -80°C for ≤6 months .
- Solubility : Use freshly aliquoted DMSO to avoid hydrolysis; pre-warm and sonicate for full dissolution .
- Working concentrations : Dilute in cell culture media to avoid DMSO toxicity (final concentration ≤0.1%) .
Q. How can researchers validate Ruboxistaurin’s mechanism in diabetic complications using in vitro models?
- Cell models : Use high-glucose-treated HUVECs or HRGECs to mimic hyperglycemia. Assess PKCβ activity via downstream markers (e.g., swiprosin-1 expression, apoptosis via Bax/Bcl-2 ratio) .
- Dosage : 10–100 nM in vitro, correlating with IC50 values .
- Controls : Include low-glucose conditions and non-specific PKC inhibitors (e.g., Staurosporine) to confirm isoform specificity .
Advanced Research Questions
Q. How should researchers resolve contradictions in PKCβ inhibition data across different cell or animal models?
- Troubleshooting steps :
- Case study : Discrepancies in TGF-β1/Smad pathway modulation may arise from differences in disease progression stages; use longitudinal studies with timed interventions .
Q. What methodological considerations are critical for longitudinal in vivo studies of Ruboxistaurin in diabetic nephropathy?
- Animal models : Use streptozotocin-induced diabetic rats with confirmed albuminuria and glomerular hyperfiltration .
- Endpoints : Measure renal parameters (e.g., GFR, urinary albumin) and molecular markers (e.g., cleaved caspase-3, PARP) at multiple timepoints .
- Dosing : Administer orally at 1–10 mg/kg/d; monitor plasma half-life (reported ~4–6 hours) to ensure sustained inhibition .
Q. How can researchers optimize experimental protocols for assessing Ruboxistaurin’s impact on retinal leukostasis?
- Techniques : Use fluorescein-labeled dextran perfusion in diabetic rats to quantify leukocyte adhesion .
- Dosage : 0.1–10 mg/kg/d for 4–12 weeks; correlate with PKCβ activity in retinal lysates .
- Confounding factors : Control for systemic inflammation (e.g., TNF-α levels) and vascular permeability changes using anti-VEGF controls .
Q. Methodological Reference Tables
Properties
IUPAC Name |
(18S)-18-[(dimethylamino)methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQIEYDJYFVLPO-FERBBOLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169939-93-9 | |
Record name | Ruboxistaurin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169939939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | RUBOXISTAURIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6496V4OCZN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.